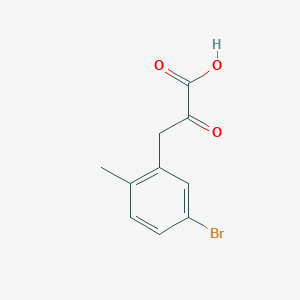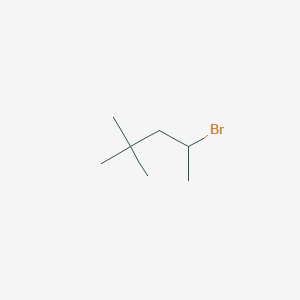
3-(2-Methanesulfonylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methanesulfonylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a 2-methanesulfonylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methanesulfonylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-methanesulfonylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Pyrrolidine Formation: The brominated compound is then reacted with pyrrolidine in the presence of a base to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(2-Methanesulfonylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the methanesulfonyl group.
Piperidine Derivatives: Formed by the reduction of the pyrrolidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
3-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(2-Methanesulfonylphenyl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(2-Methanesulfonylphenyl)pyrrolidine is unique due to its specific structural features. Similar compounds include:
3-(2-Methanesulfonylphenyl)-2-methylfuran: Contains a furan ring instead of a pyrrolidine ring.
2-Methanesulfonylphenyl derivatives: Other derivatives with different heterocyclic rings.
These compounds share the methanesulfonylphenyl group but differ in their core structures, leading to variations in their chemical properties and applications.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
3-(2-methylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI 键 |
PRSCRYNTJKAUGD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


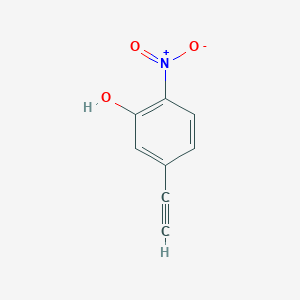

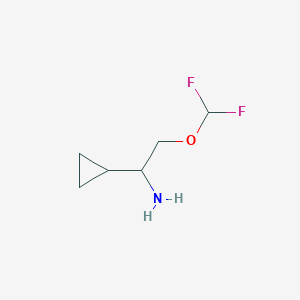

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
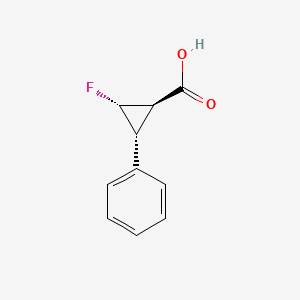
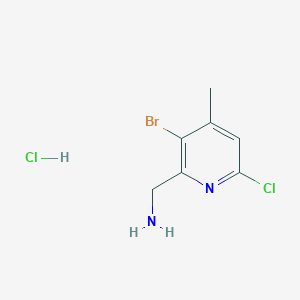
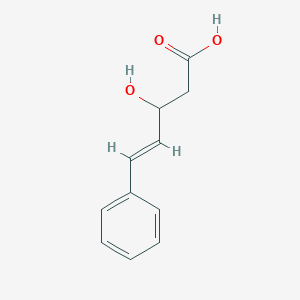
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
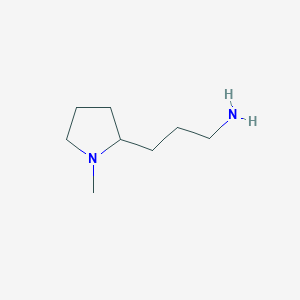
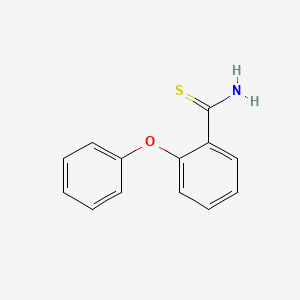
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
